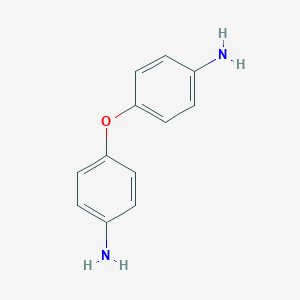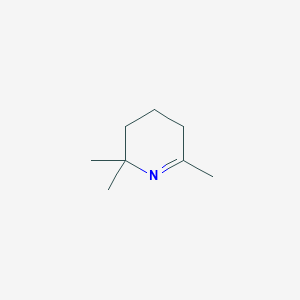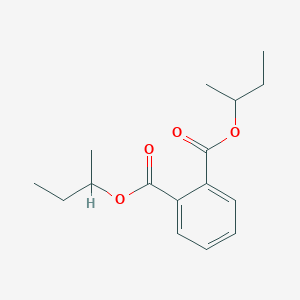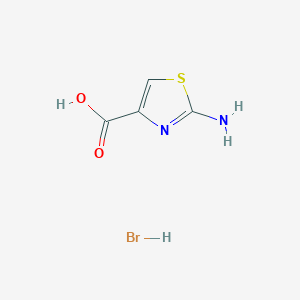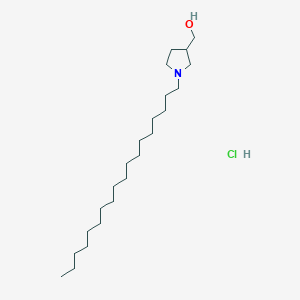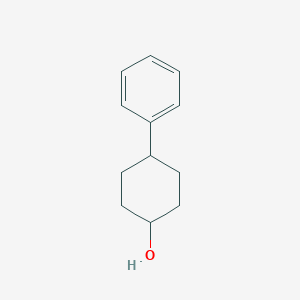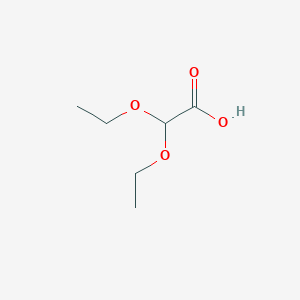![molecular formula C10H10N2OS B047059 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol CAS No. 120546-71-6](/img/structure/B47059.png)
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is not fully understood. However, studies have shown that the compound interacts with various cellular targets, including enzymes and receptors. It has been found to modulate the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. The compound has also been found to interact with dopamine receptors, which are involved in the pathogenesis of Parkinson's disease.
Biochemische Und Physiologische Effekte
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can protect cells from oxidative stress. The compound has also been found to reduce inflammation, which is involved in the pathogenesis of various diseases. In addition, it has been shown to enhance cognitive function, making it a potential candidate for the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is its high purity and stability, which makes it suitable for use in various lab experiments. In addition, the compound has been found to exhibit significant biological activity at low concentrations, making it a cost-effective option for research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a therapeutic agent for cancer. In addition, further research can be conducted to investigate the mechanism of action of the compound and its interactions with cellular targets. Finally, the synthesis of analogs of the compound can be explored to improve its biological activity and selectivity.
In conclusion, 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol is a promising compound with potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol can be achieved through various methods. One of the most common methods is the reaction of 2-aminobenzaldehyde with thioacetamide in the presence of a catalyst such as acetic acid. The reaction yields the desired compound in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant biological activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
120546-71-6 |
|---|---|
Produktname |
6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol |
Molekularformel |
C10H10N2OS |
Molekulargewicht |
206.27 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-2,11H,3-5H2,(H,12,13) |
InChI-Schlüssel |
FWGVBYBPVOOPOC-UHFFFAOYSA-N |
SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)S3 |
Kanonische SMILES |
C1CNCC2=C1C=CC3=C2NC(=O)S3 |
Synonyme |
Thiazolo[5,4-h]isoquinolin-2(1H)-one, 6,7,8,9-tetrahydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)
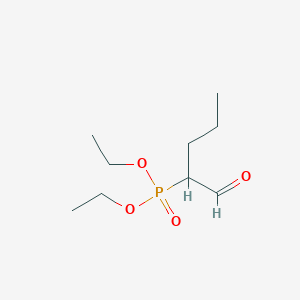
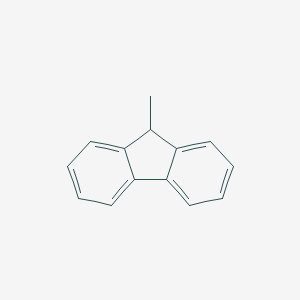
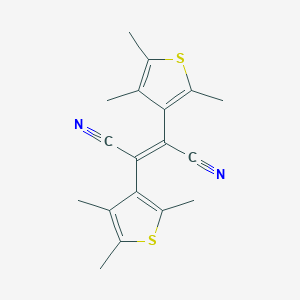
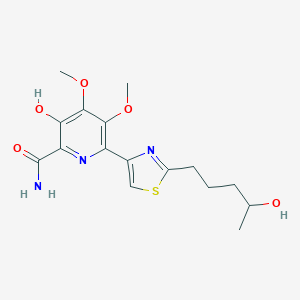
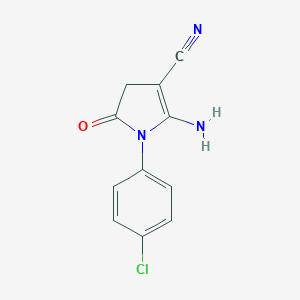
![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)
